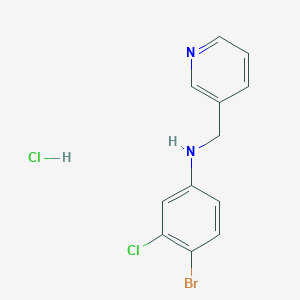

4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride

Description

4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride is a halogenated aromatic amine derivative featuring a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₂H₁₁BrCl₂N₂ (hydrochloride form), with an average molecular weight of 334.04 g/mol (calculated from and ). The compound consists of a para-bromo and meta-chloro-substituted aniline core, linked via a methylene bridge to a pyridin-3-yl group. The hydrochloride salt enhances its water solubility, a property critical for applications in biological assays or pharmaceutical research .

Synthetically, the compound may be prepared via reductive amination, a method analogous to that described for structurally related amines in , where NaBH₄/I₂ is employed under mild conditions. The bromo and chloro substituents likely necessitate selective halogenation steps during synthesis.

The addition of bromo and chloro groups may modulate binding affinity or selectivity compared to simpler analogs .

Properties

IUPAC Name |

4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h1-7,16H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMAGIWSTWTKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC(=C(C=C2)Br)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromo-3-chloroaniline with pyridine-3-carboxaldehyde under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds structurally related to 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride exhibit promising antiviral properties. For instance, the optimization of non-covalent inhibitors targeting the SARS-CoV-2 3CL protease has been reported, highlighting the potential for this compound in developing antiviral therapies against COVID-19. The compound's structural analogs demonstrated significant biochemical inhibition against the virus, with IC50 values in the nanomolar range, emphasizing its therapeutic potential in combating viral infections .

Antagonist Development

The compound has also been explored as a potential antagonist for various receptors. Notably, a study on small molecule antagonists of RXFP3 revealed that modifications to the pyridine ring can enhance receptor binding affinity and potency. The 3-pyridyl derivative exhibited an IC50 value significantly lower than that of its predecessors, indicating improved efficacy . This suggests that this compound could serve as a scaffold for developing more potent antagonists.

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| ML300 | ML300 | 4.45 | SARS-CoV-2 3CL protease |

| This compound | Compound | TBD | TBD |

| MI-09 | MI-09 | 0.1 | SARS-CoV-2 |

Note: TBD indicates that further studies are required to determine the specific IC50 values for this compound.

Case Study 1: Optimization for Antiviral Efficacy

In a recent study focused on optimizing non-peptidic inhibitors against SARS-CoV-2, researchers synthesized various derivatives of compounds similar to this compound. The study demonstrated that specific substitutions on the pyridine ring significantly affected the binding affinity and inhibition potency against viral proteases, leading to the identification of several promising candidates for further development .

Case Study 2: Structure-Based Drug Design

Another investigation utilized structure-based drug design to enhance the pharmacokinetic properties of compounds related to this compound. By analyzing X-ray crystallography data, researchers identified key interactions between the compound and target proteins, allowing for targeted modifications that improved both efficacy and stability .

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Comparisons:

Pyridine Position: The pyridin-3-ylmethyl group (target) vs. pyridin-4-ylmethyl () alters spatial orientation. In LTA4H, the 3-position enables a hydrogen bond with Pro374, which the 4-position may disrupt, reducing activity .

The halogenated substituents may improve binding affinity or selectivity, though steric effects could counteract this .

Physicochemical Properties :

- The hydrochloride form of the target compound () offers superior water solubility compared to free-base analogs, facilitating in vitro studies. Hygroscopicity (implied by ) may require controlled storage conditions.

Synthetic Accessibility :

- The target compound’s synthesis likely involves halogenation and reductive amination steps (), whereas pyridin-4-yl derivatives () may require alternative coupling strategies.

Commercial Relevance :

- The hydrochloride salt is priced at €457.00/250 mg (), reflecting its specialized use in research. Pyridin-4-yl analogs are less costly, suggesting lower demand or simpler synthesis .

Biological Activity

4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant data and studies.

Chemical Structure and Properties

The compound features a unique combination of bromine, chlorine, and pyridine moieties, which contribute to its chemical reactivity and biological properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological molecules, making it a candidate for further research in pharmacology.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties . Compounds with similar structures often show effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is believed to enhance the antimicrobial activity by affecting membrane permeability and enzyme function in microbial cells .

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Activity | Target Microorganisms |

|---|---|---|

| 4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline | Potentially active | Various bacteria |

| 4-Bromo-N-(pyridin-4-ylmethyl)aniline | Active | E. coli, S. aureus |

| 4-Chloro-N-(pyridin-3-ylmethyl)aniline | Moderate activity | P. aeruginosa |

Anticancer Potential

Research indicates that this compound may also have anticancer properties . Similar compounds have been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. The exact mechanisms remain under investigation but may involve modulation of signaling pathways that control cell growth and apoptosis.

The biological effects of this compound are thought to arise from its interaction with various enzymes and receptors . These interactions can lead to alterations in metabolic pathways, influencing cellular functions such as growth, differentiation, and apoptosis. However, detailed studies are necessary to elucidate the specific targets and pathways involved.

Figure 1: Proposed Interaction Pathways

Interaction Pathways (Note: Placeholder for illustrative purposes)

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Study : A study reported that halogenated anilines exhibited significant antibacterial activity against a range of pathogens, suggesting that the bromine and chlorine substituents enhance this effect by disrupting bacterial membranes .

- Anticancer Research : Another investigation highlighted the potential of similar compounds in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. How can the purity of 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride be assessed experimentally?

- Methodological Answer: Purity analysis typically involves a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against a reference standard .

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of characteristic peaks (e.g., aromatic protons, pyridinylmethyl group). Discrepancies in integration ratios may indicate impurities .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak ([M+H]) at m/z 346.5 (calculated for CHBrClN) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer:

- Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. The hydrochloride salt form enhances stability by reducing hygroscopicity compared to the free base .

- Avoid exposure to strong acids/bases, as they may hydrolyze the pyridinylmethyl-aniline bond. Periodic FT-IR analysis can monitor structural integrity .

Q. How can the solubility of this compound be optimized for in vitro assays?

- Methodological Answer:

- Aqueous Solutions: Dissolve in deionized water (up to 10 mM) with sonication. For higher concentrations, use 0.1 M HCl (pH ~1–2) to protonate the amine, enhancing solubility .

- Organic Solvents: DMSO or ethanol (1–5% v/v in buffered solutions) are suitable for stock solutions. Confirm compatibility with downstream assays (e.g., no precipitation in PBS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding halogen positioning?

- Methodological Answer:

- Crystallization: Use slow vapor diffusion with ethanol/water (1:1) at 4°C. Heavy atoms (Br, Cl) enhance scattering, improving resolution .

- Data Collection/Refinement: Collect data at 100 K using Mo-Kα radiation. Refine with SHELXL (SHELX suite) to model disorder in the pyridinylmethyl group. Anisotropic displacement parameters for Br/Cl atoms reduce residual electron density .

- Challenges: Twinning due to bulky substituents may require integration of multiple datasets .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer:

- Dynamic NMR: For conformational isomers (e.g., pyridinylmethyl rotation), variable-temperature NMR (25–60°C) can coalesce split peaks, confirming energy barriers .

- 2D Correlation Spectroscopy (COSY, NOESY): Identify through-space interactions between the aniline protons and pyridine ring, clarifying substituent orientation .

- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental IR spectra to validate vibrational modes (e.g., N-H stretching at ~3200 cm) .

Q. How does the pyridine ring’s electronic environment influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer:

- Substituent Effects: The electron-withdrawing pyridine nitrogen directs electrophilic substitution to the para position of the aniline ring. Bromine acts as a leaving group, enabling coupling with aryl boronic acids .

- Catalytic Optimization: Use Pd(PPh) (5 mol%) in THF/HO (3:1) at 80°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Q. What computational methods predict the acid-base behavior of this hydrochloride salt in solution?

- Methodological Answer:

- pKa Estimation: Use MarvinSketch or SPARC calculators to estimate the pyridine nitrogen’s pKa (~4.5–5.0). Compare with experimental pH titration (0.233 M solution, expected pH ~2.5–3.5 due to HCl counterion) .

- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to assess protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.